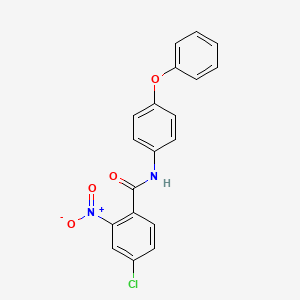
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide, also known as GW 501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. However, it has gained popularity in the sports and fitness industry due to its purported ability to enhance endurance and improve muscle growth.
Mechanism of Action
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 works by binding to and activating PPARδ receptors, which are found in various tissues throughout the body, including skeletal muscle, adipose tissue, and liver. Activation of these receptors leads to increased expression of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis, which can improve energy metabolism and enhance endurance.
Biochemical and Physiological Effects:
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, and increased mitochondrial biogenesis. It has also been shown to reduce inflammation and improve lipid metabolism, which may have implications for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 in lab experiments is its ability to activate PPARδ receptors in a dose-dependent manner, allowing for precise control over the level of receptor activation. However, one limitation is that the drug has been shown to have potential toxic effects in animal studies, particularly at high doses.
Future Directions
Future research on 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 could focus on its potential use as a treatment for metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies could investigate the potential long-term effects of the drug, particularly with regard to its safety and potential for toxicity. Finally, research could explore the potential for 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 to improve athletic performance and enhance muscle growth, particularly in combination with other performance-enhancing drugs.
Synthesis Methods
The synthesis of 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 involves several steps, including the reaction of 4-chloro-2-nitrobenzoic acid with 4-phenoxyaniline to form 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide. The resulting compound is then subjected to a series of chemical reactions, including reduction and acylation, to produce the final product.
Scientific Research Applications
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 has been extensively studied in scientific research, particularly in the fields of metabolism and exercise physiology. Studies have shown that the drug can improve endurance and increase the capacity for physical activity by activating PPARδ receptors in skeletal muscle. It has also been shown to improve lipid metabolism and reduce inflammation, making it a potential treatment for metabolic disorders.
properties
IUPAC Name |
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-13-6-11-17(18(12-13)22(24)25)19(23)21-14-7-9-16(10-8-14)26-15-4-2-1-3-5-15/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMXAHPIQVCOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B6063170.png)

![3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-4-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6063183.png)
![1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6063188.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide](/img/structure/B6063199.png)
![5-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6063201.png)
![[1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6063215.png)
![{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6063218.png)
![N-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6063224.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6063232.png)
![dimethyl 5-[(4-iodobenzoyl)amino]isophthalate](/img/structure/B6063261.png)
![{3-[5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6063271.png)
![2-(2-hydroxyethyl)-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6063272.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6063282.png)